molecular formula C13H12FNO B3164863 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893739-79-2

3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B3164863
CAS RN: 893739-79-2
M. Wt: 217.24 g/mol
InChI Key: IEHQOFWOCJTJTC-UHFFFAOYSA-N
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Description

“3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation . Another process method includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” can be inferred from its name. It consists of a biphenyl core (two connected phenyl rings) with a fluoro group at the 3-position, a methoxy group at the 2’-position, and an amine group at the 4-position .


Chemical Reactions Analysis

Reactions at the benzylic position of similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 142.13 for 3-Fluoro-2-methoxyphenol and 184.2338 for 2-Methoxybiphenyl . The boiling point of 3-Fluoro-2-methoxyphenol is predicted to be 217.5±20.0 °C, and its density is predicted to be 1.224±0.06 g/cm3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically distinct fragments under mild conditions, making it widely applicable. In this context:

Biphenyl Derivatives in Medicinal Chemistry

Biphenyl derivatives find diverse applications in medicinal chemistry. They serve as building blocks for various drugs and exhibit pharmacological activities. Noteworthy examples include:

Electrophilic Fluorination

In synthetic chemistry, fluorination is essential. Researchers have explored methods for introducing fluorine atoms into organic molecules. For instance:

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future directions for the study and application of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological and medicinal applications . For instance, biphenyl derivatives are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidines.

Biochemical Pathways

The inhibition of DHODH affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine monophosphate (CMP), and thymidine monophosphate (TMP), which are essential for DNA and RNA synthesis. The disruption of this pathway leads to a decrease in these critical precursors, affecting the synthesis of DNA and RNA.

Result of Action

The inhibition of DHODH by 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine leads to a decrease in the production of pyrimidines . This decrease disrupts the synthesis of DNA and RNA, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

properties

IUPAC Name

2-fluoro-4-(2-methoxyphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHQOFWOCJTJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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